5-Benzylthio-3-hydroxy-1,2,4-thiadiazole
Overview
Description
5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic compound that has received significant attention due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of specific enzymes, such as cyclooxygenase-2, acetylcholinesterase, and tyrosinase. It may also interact with specific receptors or signaling pathways, leading to its observed effects.
Biochemical And Physiological Effects
5-Benzylthio-3-hydroxy-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. This compound has also been shown to inhibit acetylcholinesterase activity and tyrosinase activity. In vivo studies have demonstrated its potential as an anti-inflammatory agent, as well as its ability to inhibit tumor growth.
Advantages And Limitations For Lab Experiments
5-Benzylthio-3-hydroxy-1,2,4-thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in reasonable yields. It is also stable under standard laboratory conditions. However, this compound has limitations, such as its solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for the study of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to explore its potential as a corrosion inhibitor in various industries. Additionally, more studies are needed to investigate its anti-viral and anti-microbial activities, which could lead to the development of new treatments for infectious diseases. Finally, the potential of this compound as a therapeutic agent for different types of cancer should be further explored.
Conclusion:
In conclusion, 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new treatments for various diseases and the discovery of new materials for industrial applications.
Scientific Research Applications
5-Benzylthio-3-hydroxy-1,2,4-thiadiazole has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. This compound has also been investigated for its potential as a corrosion inhibitor, as well as its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
5-benzylsulfanyl-1,2,4-thiadiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c12-8-10-9(14-11-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLZSTJXXWVOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373471 | |
Record name | 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylthio-3-hydroxy-1,2,4-thiadiazole | |
CAS RN |
56409-57-5 | |
Record name | 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56409-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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